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Compound of Interest

Compound Name: Lgh-447

Cat. No.: B560061

For Researchers, Scientists, and Drug Development Professionals

Abstract

LGH-447, also known as PIM447, is a potent and orally bioavailable pan-inhibitor of the
Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine
kinases. This technical guide provides an in-depth overview of the chemical structure,
physicochemical properties, and mechanism of action of LGH-447. Detailed experimental
protocols for key assays to evaluate its biological activity are provided, along with a visual
representation of its signaling pathway. This document is intended to serve as a
comprehensive resource for researchers in oncology, drug discovery, and related fields.

Chemical Structure and Properties

LGH-447 is a small molecule inhibitor with the chemical formula C24H23F3N4O.[1] Its structure
is characterized by a central pyridinyl-carboxamide core linked to a 2,6-difluorophenyl group
and a 3-amino-5-methylcyclohexyl moiety.

Synonyms: PIM447, PIM-447[1]

IUPAC Name: N-[4-[(1R,3S,5S)-3-amino-5-methylcyclohexyl]-3-pyridinyl]-6-(2,6-
difluorophenyl)-5-fluoropyridine-2-carboxamide[1]

Chemical and Physical Properties
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Property Value Source
Molecular Formula C24H23F3N40 [1]
Molecular Weight 440.5 g/mol [1]

CAS Number 1210608-43-7 [1]
Appearance Solid powder N/A
Solubility Soluble in DMSO N/A

Mechanism of Action

LGH-447 is a highly potent, ATP-competitive inhibitor of all three PIM kinase isoforms (PIM1,
PIM2, and PIM3). PIM kinases are key downstream effectors of numerous cytokine and growth
factor signaling pathways and play a crucial role in cell cycle progression, survival, and
apoptosis.[1][2]

By inhibiting PIM kinases, LGH-447 disrupts these fundamental cellular processes, leading to:
o Cell Cycle Arrest: Interruption of the G1/S phase transition.[2]

 Induction of Apoptosis: Mediated by a decrease in the phosphorylation of the pro-apoptotic
protein Bad (at Ser112) and a reduction in the levels of the oncoprotein c-Myc.[3]

e Inhibition of the mTORC1 Pathway: LGH-447 has been shown to inhibit the mTORC1
signaling pathway, a central regulator of cell growth and proliferation.[3]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by LGH-447. PIM kinases,
upon activation by upstream signals, phosphorylate and regulate numerous downstream
targets, including components of the mTOR pathway, leading to cell survival and proliferation.
LGH-447 directly inhibits PIM kinases, thereby blocking these downstream effects and
promoting apoptosis.
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Caption: LGH-447 inhibits PIM kinases, leading to downstream effects on the mTOR pathway,
cell cycle, and apoptosis.

In Vitro Activity of LGH-447
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Target Assay Value Source
MML1S (Multiple

: ICso (48h) 0.2-3.3puM [4]
Myeloma Cell Line)
MM1R (Multiple

. ICso (48h) 0.2-3.3uM [4]
Myeloma Cell Line)
RPMI-8226 (Multiple

. ICso0 (48h) 0.2-33puM [4]
Myeloma Cell Line)
MM144 (Multiple

. ICso (48h) 0.2-3.3uM [4]
Myeloma Cell Line)
U266 (Multiple

: ICs0 (48h) 0.2-3.3uM [4]
Myeloma Cell Line)
NCI-H929 (Multiple

: ICso (48h) 0.2-3.3puM [4]
Myeloma Cell Line)
OPM-2 (Multiple

] ICso (48h) >7 UM [4]
Myeloma Cell Line)
RPMI-LR5 (Multiple

] ICs0 (48h) >7 UM [4]
Myeloma Cell Line)
U266-Dox4 (Multiple

) ICso (48h) >7 UM [4]
Myeloma Cell Line)
U266-LR7 (Multiple

ICs0 (48h) >7 UM [4]

Myeloma Cell Line)

Synthesis of LGH-447

The synthesis of LGH-447 has been described in the literature. The following is a summary of
the synthetic route. For detailed experimental procedures, please refer to the cited publication.
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Synthetic Scheme Overview

The synthesis of LGH-447 involves a multi-step process starting from (5)-
methylcyclohexanedione. Key steps include the formation of a cyclohexenoneboronate ester, a
palladium-mediated carbon-carbon bond formation with 4-chloro-3-nitropyridine, and
subsequent functional group manipulations to introduce the amine and link the
pyridinecarboxamide moiety.
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Caption: Simplified workflow for the synthesis of LGH-447.

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of
LGH-447.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of LGH-447 on the viability of cancer cell lines.
Materials:

o Cancer cell line of interest (e.g., multiple myeloma cell lines)

o Complete culture medium

o 96-well flat-bottom plates

e LGH-447 stock solution (in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.benchchem.com/product/b560061?utm_src=pdf-body
https://www.benchchem.com/product/b560061?utm_src=pdf-body-img
https://www.benchchem.com/product/b560061?utm_src=pdf-body
https://www.benchchem.com/product/b560061?utm_src=pdf-body
https://www.benchchem.com/product/b560061?utm_src=pdf-body
https://www.benchchem.com/product/b560061?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Solubilization solution (e.g., DMSO or 0.01 M HCI in 10% SDS)
e Microplate reader
Procedure:

e Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere
overnight.

o Prepare serial dilutions of LGH-447 in complete culture medium.

* Remove the existing medium from the wells and replace it with the medium containing
different concentrations of LGH-447. Include a vehicle control (DMSO) and a no-treatment
control.

 Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified
incubator with 5% CO:-.

e Add 20 pL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the
formation of formazan crystals.

o Carefully remove the medium containing MTT.
e Add 150 pL of solubilization solution to each well to dissolve the formazan crystals.
e Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC and Propidium lodide
Staining)

This protocol is for quantifying apoptosis induced by LGH-447 using flow cytometry.
Materials:

e Cancer cell line of interest
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o Complete culture medium
o 6-well plates
o LGH-447 stock solution (in DMSO)

e Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide (PI),
and Binding Buffer)

e Phosphate-buffered saline (PBS)
e Flow cytometer
Procedure:

e Seed cells in 6-well plates and treat with various concentrations of LGH-447 for the desired
duration.

» Harvest both adherent and floating cells and wash them with cold PBS.

o Centrifuge the cells at a low speed and discard the supernatant.

e Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10° cells/mL.
o Transfer 100 pL of the cell suspension (1 x 10° cells) to a flow cytometry tube.

e Add 5 pL of Annexin V-FITC and 5 pL of PI to the cell suspension.

o Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
e Add 400 pL of 1X Binding Buffer to each tube.

e Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium lodide Staining)

This protocol is for analyzing the effect of LGH-447 on the cell cycle distribution.

Materials:
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o Cancer cell line of interest

o Complete culture medium

o 6-well plates

o LGH-447 stock solution (in DMSO)

e PBS

e Cold 70% ethanol

e RNase A solution (100 pg/mL)

o Propidium lodide (PI) staining solution (50 pg/mL)

e Flow cytometer

Procedure:

e Seed cells in 6-well plates and treat with LGH-447 for the desired time.

o Harvest the cells, wash with PBS, and centrifuge.

e Resuspend the cell pellet in 500 pL of cold PBS.

» While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
 Incubate the cells at 4°C for at least 2 hours (or overnight).

o Centrifuge the fixed cells and wash the pellet with PBS.

» Resuspend the cell pellet in 500 pL of PI staining solution containing RNase A.

e Incubate for 30 minutes at room temperature in the dark.

Analyze the DNA content by flow cytometry.

Western Blotting for mTOR Pathway Proteins

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/product/b560061?utm_src=pdf-body
https://www.benchchem.com/product/b560061?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

This protocol is for detecting changes in the phosphorylation status of key proteins in the
MTOR pathway following LGH-447 treatment.

Materials:

o Cancer cell line of interest

o LGH-447 stock solution (in DMSO)

o RIPA lysis buffer with protease and phosphatase inhibitors
o BCA Protein Assay Kit

o SDS-PAGE gels

e PVDF or nitrocellulose membranes

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (e.g., anti-phospho-S6, anti-total-S6, anti-phospho-4E-BP1, anti-total-4E-
BP1)

e HRP-conjugated secondary antibodies

e Enhanced chemiluminescence (ECL) substrate

e Imaging system

Procedure:

o Treat cells with LGH-447 for the specified time.

e Lyse the cells in RIPA buffer on ice.

o Determine the protein concentration of the lysates using the BCA assay.
o Denature equal amounts of protein by boiling in Laemmli sample buffer.

o Separate the proteins by SDS-PAGE and transfer them to a membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for
1 hour at room temperature.

Wash the membrane again and detect the protein bands using an ECL substrate and an
imaging system.

Quantitative Real-Time PCR (gqPCR) for Gene Expression
Analysis

This protocol is for measuring changes in the mRNA levels of target genes (e.g., c-Myc) after
LGH-447 treatment.

Materials:

o Cancer cell line of interest

o LGH-447 stock solution (in DMSO)

o RNA extraction kit (e.g., TRIzol)

o CcDNA synthesis kit

* SYBR Green or TagMan qPCR master mix

o Primers for target genes and a housekeeping gene (e.g., GAPDH)
e gPCR instrument

Procedure:

o Treat cells with LGH-447 for the desired duration.

o Extract total RNA from the cells using an RNA extraction Kit.
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e Synthesize cDNA from the RNA using a reverse transcription Kit.
o Set up the gPCR reaction with the master mix, primers, and cDNA.
e Run the qPCR program on a real-time PCR instrument.

e Analyze the data using the AACt method to determine the relative fold change in gene
expression.

Immunofluorescence for Protein Localization

This protocol is for visualizing the subcellular localization of proteins of interest.
Materials:

e Cells grown on coverslips

e LGH-447 stock solution (in DMSO)

e 4% paraformaldehyde in PBS

o Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
» Blocking buffer (e.g., 1% BSAin PBS)

e Primary antibody

e Fluorescently labeled secondary antibody

o DAPI for nuclear staining

e Mounting medium

¢ Fluorescence microscope

Procedure:

o Treat cells grown on coverslips with LGH-447.
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o Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
o Permeabilize the cells with permeabilization buffer for 10 minutes.

e Block non-specific binding with blocking buffer for 30 minutes.

 Incubate with the primary antibody for 1 hour at room temperature.

» Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in
the dark.

» Counterstain the nuclei with DAPI.
e Mount the coverslips on microscope slides with mounting medium.

 Visualize the cells using a fluorescence microscope.

Conclusion

LGH-447 is a valuable research tool for investigating the role of PIM kinases in cancer and
other diseases. Its high potency and specificity make it a suitable candidate for further
preclinical and clinical development. The information and protocols provided in this guide are
intended to facilitate the study of LGH-447 and accelerate research in this promising area of
targeted therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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